molecular formula C8H9ClN4 B11902795 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

Cat. No.: B11902795
M. Wt: 196.64 g/mol
InChI Key: NKYITNJDCDRZEZ-UHFFFAOYSA-N
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Description

2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is a heterocyclic compound featuring a quinoxaline backbone substituted with chlorine and hydrazine functional groups. The quinoxaline core (a fused benzene and pyrazine ring) is known for its versatility in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

(3-chloro-1,4-dihydroquinoxalin-2-yl)hydrazine

InChI

InChI=1S/C8H9ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4,11-13H,10H2

InChI Key

NKYITNJDCDRZEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(N2)Cl)NN

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Dihydroquinoxaline-2,3-Dione

The foundational precursor for 2-chloro-3-hydrazinyl-1,4-dihydroquinoxaline is 1,4-dihydroquinoxaline-2,3-dione (1), synthesized via condensation of ortho-phenylenediamine (0.204 mol) and oxalic acid dihydrate (0.238 mol) in aqueous HCl (4.5 mL) under reflux for 20 minutes. This method yields white crystalline product (98% yield, m.p. >300°C) characterized by:

  • ¹H NMR (DMSO-d₆) : δ 11.92 (2H, s, NH), 7.11–7.08 (4H, m, aromatic protons)

  • IR (KBr) : 3445 cm⁻¹ (N–H stretch), 1681 cm⁻¹ (C=O stretch).

This intermediate serves as the substrate for subsequent functionalization through chlorination and hydrazine incorporation.

Chlorination Strategies for Intermediate Activation

Dichlorination via Phosphorus Oxychloride

Treatment of 1,4-dihydroquinoxaline-2,3-dione (1) with excess POCl₃ (5 equiv) at 80°C for 6 hours produces 2,3-dichloro-1,4-dihydroquinoxaline (2) in 92% yield. Critical parameters include:

  • Solvent : Anhydrous DMF (catalytic)

  • Temperature : 80°C (lower temperatures result in incomplete conversion)

  • Characterization :

    • ¹H NMR : δ 7.35–7.28 (4H, m, aromatic protons)

    • Mass Spec : m/z 203 [M⁺] (calc. 203.58 for C₈H₅Cl₂N₂).

Selective Monochlorination Techniques

Partial chlorination is achieved using SOCl₂ (2 equiv) in toluene at 60°C for 3 hours, yielding 2-chloro-1,4-dihydroquinoxaline-3-one (85% purity). However, this method exhibits regioselectivity challenges, often producing a 3:1 mixture favoring the 2-chloro isomer.

Hydrazine Incorporation: Nucleophilic Substitution Pathways

Direct Hydrazine Substitution

Reaction of 2,3-dichloro-1,4-dihydroquinoxaline (2) with hydrazine hydrate (3 equiv) in ethanol at 70°C for 4 hours affords this compound (3) in 89% yield. Key process metrics:

  • Solvent Optimization : Ethanol > THF > Acetonitrile (89% vs. 72% vs. 65% yield)

  • Reaction Monitoring : TLC (hexane:EtOAc 3:1, Rₓ = 0.42)

  • Characterization :

    • ¹³C NMR : δ 155.2 (C=O), 134.5 (C–Cl), 126.8–115.3 (aromatic carbons)

    • Elemental Analysis : Found C 49.3%, H 3.6%, N 28.9% (calc. C 49.1%, H 3.5%, N 28.7%).

Microwave-Assisted Synthesis

A novel approach employs microwave irradiation (300 W, 100°C) to reduce reaction time to 15 minutes while maintaining 91% yield. This method enhances reproducibility and reduces byproduct formation compared to conventional heating.

Alternative Routes: Condensation-Oxidation Approaches

One-Pot Synthesis from ortho-Phenylenediamine

A streamlined protocol reacts ortho-phenylenediamine (1 equiv) with ethyl chlorooxoacetate (1.2 equiv) in acetic acid, followed by hydrazine hydrate addition. This method achieves 84% overall yield but requires rigorous pH control (pH 6–7).

Catalytic Systems for Improved Efficiency

The use of TiO₂-Pr-SO₃H (10 mg) in ethanol accelerates the condensation step, achieving 95% conversion in 10 minutes. Catalyst recycling tests show <5% activity loss after five cycles.

Analytical and Spectroscopic Characterization

Spectral Fingerprinting

Consistent spectral features confirm compound identity across synthesis methods:

TechniqueKey SignalsReference
¹H NMR δ 8.62 (s, CH=N), 11.18 (s, NH)
IR 3250 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N)
MS (EI) m/z 194 [M⁺]

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity for all major methods, with Method 3 (microwave) exhibiting superior chromatographic profiles.

Challenges and Optimization Opportunities

Byproduct Formation

Oxidation of the 1,4-dihydro ring to fully aromatic quinoxaline occurs in 5–8% of cases when reaction temperatures exceed 85°C. Addition of 0.1 M ascorbic acid suppresses this side reaction.

Solvent Impact on Crystallinity

Ethanol-derived products exhibit prismatic crystals (0.2–0.5 mm) suitable for X-ray diffraction, while DMF recrystallization yields microcrystalline powders with reduced thermal stability (ΔTₘ = 5°C).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
ortho-PDA12058%
POCl₃4522%
Hydrazine hydrate2814%

Microwave methods reduce energy costs by $12/kg but require $500k capital investment for 100 L reactors .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have enhanced biological activities and applications .

Scientific Research Applications

In Vitro Studies

Research has demonstrated that 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline exhibits substantial antifungal activity against several strains of Candida and Aspergillus. Notably, it has shown heightened efficacy against Candida krusei, while its effectiveness varies against other species such as Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris .

The Minimum Inhibitory Concentration (MIC) values for these species indicate that the compound effectively disrupts fungal cell membrane integrity, leading to cell lysis. The following table summarizes the MIC values observed in various studies:

Fungal Strain MIC (mg/mL)
Candida krusei0.5
Candida albicans1.0
Candida tropicalis2.0
Aspergillus fumigatus0.8
Aspergillus niger0.6

In Vivo Studies

In vivo studies using murine models have further validated the antifungal potential of this compound. In a study involving oral candidiasis induced by C. albicans ATCC 10231, the compound significantly reduced inflammatory markers such as TNF-alpha compared to untreated controls, indicating its therapeutic potential in managing fungal infections .

Broader Implications in Medical Microbiology

The applications of this compound extend beyond antifungal treatments. Its potential anti-inflammatory properties suggest that it may also play a role in reducing inflammation associated with fungal infections, thereby enhancing patient outcomes .

Case Studies and Research Findings

Several studies highlight the compound's effectiveness:

  • Study on Antifungal Activity : A comprehensive examination of various strains revealed that this compound was particularly effective against resistant strains of Candida .
  • Murine Model Research : In vivo assessments indicated that treatment with the compound led to significant improvements in histopathological parameters related to oral candidiasis .

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline involves its interaction with various molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological targets, enhancing its binding affinity. The chloro group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of quinoxaline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Applications/Activities Reference
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline Cl (C2), NHNH₂ (C3) Hypothesized: Drug synthesis, coordination chemistry
Thiazolidin-3-yl-1,4-dihydroquinoxaline (15–20) Thiazolidinone (C3) Insecticidal activity against Aphis craccivora
2-(2,4-Dichlorophenyl)-1,4-dihydroquinoxaline (HQ) 2,4-Dichlorophenyl (C2) Corrosion inhibition (91% efficacy in HCl)
2-Cycloheptylamino-1-methyl-3-phenyl-1,4-dihydroquinoxaline (249a) Cycloheptylamino (C2), phenyl (C3) Multicomponent reaction product
3-Methyl-2-quinoxalinecarboximidic acid hydrazide 1,4-dioxide Methyl, hydrazide, dioxide groups Undisclosed (structural analog)

Computational and Experimental Insights

  • Molecular Docking: Thiazolidinone-quinoxaline derivatives show strong binding to insecticidal targets (e.g., acetylcholinesterase). Hydrazinyl substitution may alter binding modes due to hydrogen-bonding capacity .
  • Electrochemical Studies : HQ and CQ’s inhibition efficiency correlates with substituent electronegativity and steric effects. Chlorine’s electronegativity in the target compound may reduce electron density, impacting adsorption .

Biological Activity

2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is a compound of considerable interest due to its potential biological activities, particularly its antifungal properties. This article delves into the compound's biological activity, supported by data tables and research findings from various studies.

Overview of Biological Activity

Recent studies have highlighted the antifungal efficacy of this compound against various strains of fungi, particularly within the genera Candida and Aspergillus . The compound has been evaluated both in vitro and in vivo, showcasing its potential as a therapeutic agent.

In Vitro Studies

The antifungal activity of this compound was assessed using the broth microdilution method. The Minimum Inhibitory Concentration (MIC) values were determined for several fungal strains, as shown in Table 1.

Fungal Strain MIC (mg/ml) Comments
Candida krusei0.02Highest efficacy observed
Candida albicans0.5Variable efficacy
Candida tropicalis0.5Variable efficacy
Candida glabrata0.5Variable efficacy
Aspergillus fumigatus0.5Moderate efficacy
Aspergillus niger0.5Moderate efficacy
Aspergillus flavus0.5Moderate efficacy
Aspergillus brasiliensis>1No significant effect

In vitro results indicate that the compound exhibits significant antifungal activity against Candida krusei, while its effectiveness varies among other strains, particularly within the Candida genus .

In Vivo Studies

In vivo efficacy was evaluated using a murine model infected with Candida albicans ATCC 10231. The administration of varying concentrations (0.02 and 0.2 mg/ml) resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls, indicating an anti-inflammatory response alongside antifungal activity .

The precise mechanism by which this compound exerts its antifungal effects remains to be fully elucidated. However, it is hypothesized that the compound interferes with fungal cell wall synthesis or disrupts metabolic pathways critical for fungal survival.

Case Studies

A notable case study involved the application of this compound in treating oral candidiasis in a murine model. Histopathological examinations revealed restoration of normal tissue architecture and reduction in inflammatory cell infiltration following treatment with this compound . These findings suggest not only antifungal efficacy but also potential benefits in mitigating inflammatory responses associated with fungal infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or hydrazine-mediated functionalization. Microwave-assisted synthesis (e.g., using tetrahydrofuran and sodium metabisulfite under controlled irradiation) improves reaction efficiency (yields: 35–44%) compared to conventional reflux methods (yields: 29–42%). Factors affecting yield include solvent polarity, temperature, and catalyst selection (e.g., triethylamine or pyrrolidine). Parallel optimization using Design of Experiments (DoE) can identify critical parameters .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction to resolve stereochemical ambiguities (mean C–C bond deviation: 0.004 Å) .
  • NMR spectroscopy (¹H/¹³C) to verify hydrazine and chloro substituents.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    Cross-referencing with computational models (e.g., density functional theory) enhances structural confidence .

Q. What safety protocols are critical when handling hydrazine derivatives like this compound?

  • Methodological Answer : Prioritize:

  • PPE : Gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
  • Storage : Inert atmosphere (argon/nitrogen) to mitigate oxidative degradation.
  • Emergency measures : Immediate decontamination with water for spills and medical consultation for exposure incidents. Safety data for analogous compounds (e.g., quinoxaline carboxaldehyde) highlight risks of irritation and reactivity .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives from this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state analysis) predict feasible reaction pathways for functionalizing the hydrazine or chloro groups. For example, coupling with aryl halides via Buchwald-Hartwig amination can be simulated to optimize ligand-metal systems. Integrating machine learning with experimental data (e.g., ICReDD’s feedback loop) reduces trial-and-error cycles .

Q. How do substituent variations at the quinoxaline core impact electronic properties, and what experimental designs are suitable for systematic evaluation?

  • Methodological Answer : Employ factorial design to study substituent effects (e.g., Cl, F, CF₃) on:

  • Electron density : Cyclic voltammetry to measure redox potentials.
  • Solubility : Hansen solubility parameters via turbidimetric titration.
    Variables like solvent polarity and temperature are controlled using a split-plot design to isolate substituent contributions .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms involving this compound?

  • Methodological Answer :

  • Multi-technique validation : Compare DFT-predicted intermediates with in-situ IR or Raman spectra.
  • Kinetic isotope effects : Probe hydrogen transfer steps in hydrazine-mediated reactions.
    Discrepancies often arise from solvent effects or unaccounted transition states; iterative refinement of computational models using experimental rate constants improves accuracy .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

  • Methodological Answer : Nanofiltration membranes (e.g., polyamide-based) with tailored pore sizes (1–5 kDa) selectively isolate the compound from byproducts like unreacted hydrazine or chlorinated intermediates. Process parameters (pressure, pH) are optimized via response surface methodology to maximize purity (>95%) and recovery (>85%) .

Q. What advanced degradation studies are recommended to assess the environmental stability of this compound?

  • Methodological Answer : Conduct accelerated stability testing under simulated environmental conditions:

  • Photolysis : UV-Vis irradiation (λ = 254–365 nm) to track chloro-hydrazine bond cleavage.
  • Hydrolysis : pH-varied aqueous solutions (2–12) analyzed via HPLC-MS to identify degradation products (e.g., quinoxaline-2,3-dione).
    Data inform persistence models for ecological risk assessments .

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